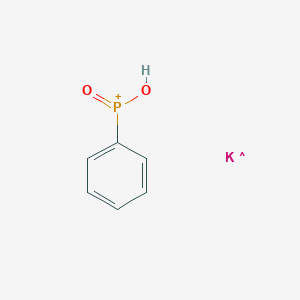
Phosphinic acid, P-phenyl-, potassium salt (1:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinic acid, P-phenyl-, potassium salt (1:1) is a chemical compound with the molecular formula C6H8KO2P. It is also known as potassium phenylphosphinate. This compound is a derivative of phosphinic acid, where a phenyl group is attached to the phosphorus atom. It is commonly used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphinic acid, P-phenyl-, potassium salt (1:1) can be synthesized through several methods. One common method involves the reaction of phenylphosphinic acid with potassium hydroxide. The reaction is typically carried out in an aqueous solution, and the product is obtained by evaporating the solvent and recrystallizing the residue .
Industrial Production Methods
In industrial settings, the production of phosphinic acid, P-phenyl-, potassium salt (1:1) often involves the use of large-scale reactors and controlled conditions to ensure high yield and purity. The process may include steps such as purification, filtration, and drying to obtain the final product in a crystalline form .
Chemical Reactions Analysis
Types of Reactions
Phosphinic acid, P-phenyl-, potassium salt (1:1) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: It can undergo substitution reactions where the phenyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphinic acids. These products have significant applications in various fields, including pharmaceuticals and agrochemicals .
Scientific Research Applications
Phosphinic acid, P-phenyl-, potassium salt (1:1) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is used in the study of enzyme inhibition and as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of phosphinic acid, P-phenyl-, potassium salt (1:1) involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can lead to changes in metabolic pathways and cellular processes. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Phenylphosphonic acid: Similar in structure but with a different oxidation state of phosphorus.
Phenylphosphonous acid: Another similar compound with a different functional group attached to the phosphorus atom.
Phosphinic acid derivatives: Various derivatives with different substituents attached to the phosphorus atom
Uniqueness
Phosphinic acid, P-phenyl-, potassium salt (1:1) is unique due to its specific structure and the presence of the potassium ion, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes and undergo various chemical reactions makes it valuable in different scientific and industrial applications .
Properties
Molecular Formula |
C6H6KO2P+ |
|---|---|
Molecular Weight |
180.18 g/mol |
InChI |
InChI=1S/C6H5O2P.K/c7-9(8)6-4-2-1-3-5-6;/h1-5H;/p+1 |
InChI Key |
SLWYRNJNYWCXNQ-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C(C=C1)[P+](=O)O.[K] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3H-pyrrolo[2,3-c]pyridine-2,7-dione](/img/structure/B12331455.png)



![[4,8-bis[4-(2-butyloctyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B12331470.png)



![(3R,4S)-4-(4-ethylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B12331502.png)

![5-Amino-3-(3-hydroxy-3-methylbutyl)-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12331511.png)


![5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12331534.png)
